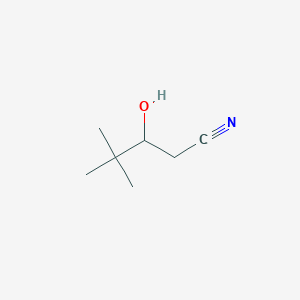![molecular formula C8H9F3N2O B13605179 2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyridine ring. This compound is typically a white solid at room temperature and is used as an intermediate in organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can be achieved through various synthetic routes. . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve temperatures ranging from -20°C to 150°C and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and alcohols. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares a similar structure but lacks the ethan-1-ol group.
2,2’-Bis(trifluoromethyl)dipyridine: Another related compound with two trifluoromethyl groups but different substitution patterns.
Uniqueness
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to its combination of an amino group, a trifluoromethyl group, and a pyridine ring, which imparts distinct chemical and biological properties. This combination makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(6(12)4-14)2-1-3-13-7/h1-3,6,14H,4,12H2 |
Clave InChI |
ILDDLVFWDXJLLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)

![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)






![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)

